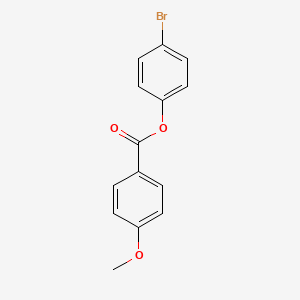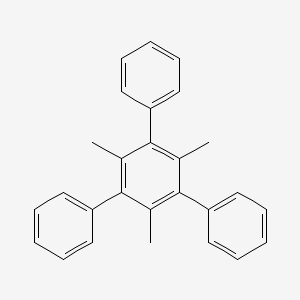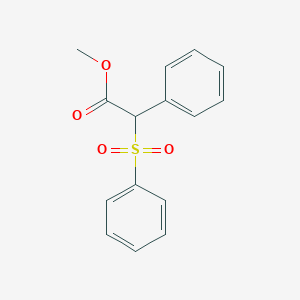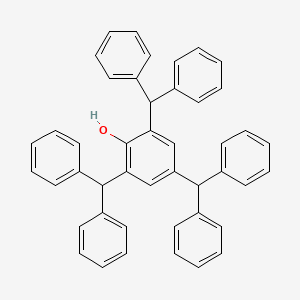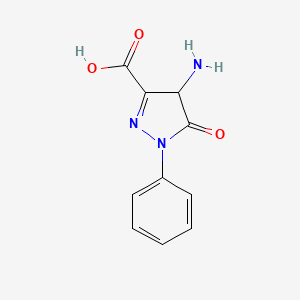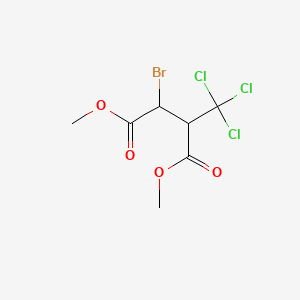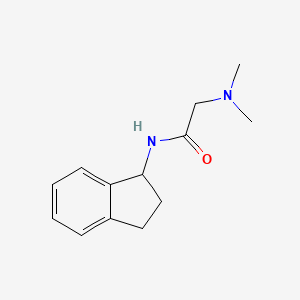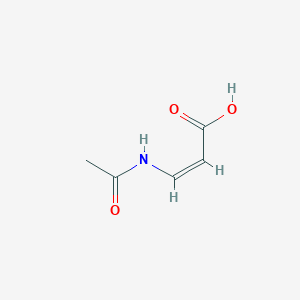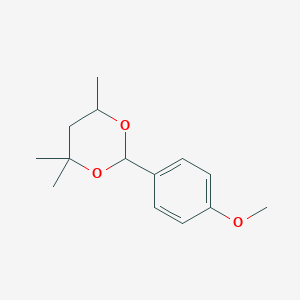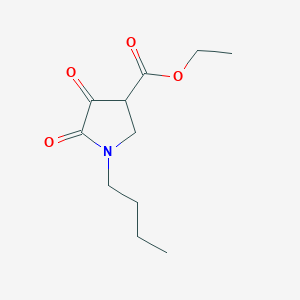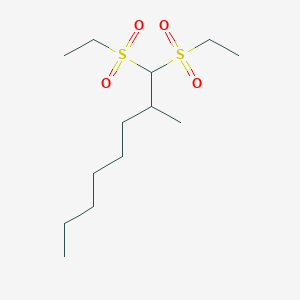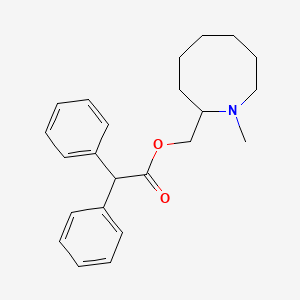
(1-Methylazocan-2-yl)methyl diphenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylazocan-2-yl)methyl diphenylacetate is a chemical compound with the molecular formula C23H27NO2. It is a derivative of diphenylacetate and contains a methylazocane group, which is a cyclic amine with a nitrogen atom in the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylazocan-2-yl)methyl diphenylacetate typically involves the reaction of diphenylacetic acid with (1-methylazocan-2-yl)methanol under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
(1-Methylazocan-2-yl)methyl diphenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
(1-Methylazocan-2-yl)methyl diphenylacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (1-Methylazocan-2-yl)methyl diphenylacetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Diphenylacetate derivatives: These compounds share the diphenylacetate core but differ in the substituents attached to the ester group.
Methylazocane derivatives: Compounds with the methylazocane ring but different ester or amide groups.
Uniqueness
(1-Methylazocan-2-yl)methyl diphenylacetate is unique due to the combination of the diphenylacetate and methylazocane moieties. This structural feature imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5462-77-1 |
|---|---|
分子式 |
C23H29NO2 |
分子量 |
351.5 g/mol |
IUPAC 名称 |
(1-methylazocan-2-yl)methyl 2,2-diphenylacetate |
InChI |
InChI=1S/C23H29NO2/c1-24-17-11-3-2-10-16-21(24)18-26-23(25)22(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,21-22H,2-3,10-11,16-18H2,1H3 |
InChI 键 |
JFCAIPHAGUDUPW-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCCCCC1COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


